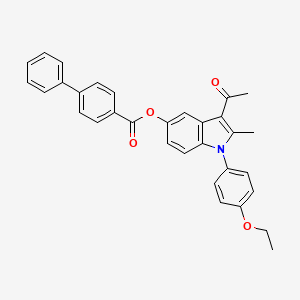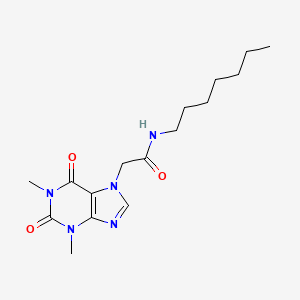![molecular formula C22H17ClN6OS B11677071 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11677071.png)
2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-Clorofenil)-5-fenil-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-piridinilmetilideno]acetohidrazida es un complejo compuesto orgánico que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por su estructura única, que incluye un anillo de triazol, un grupo clorofenil y una porción de piridinilmetilideno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[4-(4-Clorofenil)-5-fenil-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-piridinilmetilideno]acetohidrazida típicamente involucra múltiples pasos. Un método común incluye la reacción de 4-(4-clorofenil)-5-fenil-4H-1,2,4-triazol-3-tiol con N’-(3-piridinilmetilideno)acetohidrazida bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio, y un solvente apropiado como etanol o dimetilsulfóxido. La mezcla de reacción se calienta para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye el control preciso de la temperatura, la elección del solvente y el tiempo de reacción. Además, se pueden emplear técnicas de purificación como la recristalización o la cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[4-(4-Clorofenil)-5-fenil-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-piridinilmetilideno]acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo clorofenil puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción podría conducir a la formación de alcoholes o aminas correspondientes.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como agente antimicrobiano o antifúngico.
Medicina: Se explora su potencial propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-(4-Clorofenil)-5-fenil-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-piridinilmetilideno]acetohidrazida involucra su interacción con dianas moleculares específicas. Se cree que el anillo de triazol y la porción de piridinilmetilideno juegan un papel crucial en su actividad biológica. El compuesto puede inhibir ciertas enzimas o interferir con las vías celulares, lo que lleva a sus efectos observados. Se necesitan más investigaciones para dilucidar las dianas moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[4-(4-Clorofenil)-5-(4-metilfenil)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-2-furilmetilideno]acetohidrazida
- 2-{[4-(4-Clorofenil)-5-(4-metilfenil)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-2-tienilmetilideno]acetohidrazida
Unicidad
La unicidad de 2-{[4-(4-Clorofenil)-5-fenil-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-piridinilmetilideno]acetohidrazida radica en sus características estructurales específicas, como la combinación de un anillo de triazol con un grupo clorofenil y una porción de piridinilmetilideno. Estos elementos estructurales contribuyen a sus propiedades químicas y biológicas distintivas, diferenciándolo de compuestos similares.
Propiedades
Fórmula molecular |
C22H17ClN6OS |
|---|---|
Peso molecular |
448.9 g/mol |
Nombre IUPAC |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C22H17ClN6OS/c23-18-8-10-19(11-9-18)29-21(17-6-2-1-3-7-17)27-28-22(29)31-15-20(30)26-25-14-16-5-4-12-24-13-16/h1-14H,15H2,(H,26,30)/b25-14+ |
Clave InChI |
KLIJZCHPMAFDNI-AFUMVMLFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CN=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-phenylmethylidene]acetohydrazide](/img/structure/B11677001.png)

![2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol](/img/structure/B11677011.png)
![(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677019.png)

![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11677023.png)

![1-(4-Methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11677043.png)

![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11677064.png)
![(2Z)-N-(3-chlorophenyl)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11677068.png)
![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11677088.png)
![(5Z)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11677096.png)
![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677101.png)
